9-oxo-9-oxime-Fluorene-4-carboxylic acid
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Overview
Description
9-oxo-9-oxime-Fluorene-4-carboxylic acid is a chemical compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 g/mol . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of both oxo and oxime functional groups attached to the fluorene core. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 9-oxo-9-oxime-Fluorene-4-carboxylic acid involves several steps, starting from fluorene. The oxime group is then introduced through a reaction with hydroxylamine, resulting in the formation of this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
9-oxo-9-oxime-Fluorene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alcohols and amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-oxo-9-oxime-Fluorene-4-carboxylic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development, is ongoing.
Mechanism of Action
The mechanism of action of 9-oxo-9-oxime-Fluorene-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with target molecules, influencing their activity and function. The carboxylic acid group can also participate in ionic interactions, further modulating the compound’s effects. Detailed studies on the exact pathways and molecular targets are still ongoing .
Comparison with Similar Compounds
9-oxo-9-oxime-Fluorene-4-carboxylic acid can be compared with other fluorene derivatives, such as:
9-Fluorenone-4-carboxylic acid: Lacks the oxime group, resulting in different chemical reactivity and applications.
9-Fluorenone: A simpler structure with only the oxo group, used in various organic synthesis reactions.
Fluorene-4-carboxylic acid: Contains only the carboxylic acid group, with distinct properties and uses.
The presence of both oxo and oxime groups in this compound makes it unique, offering a combination of reactivity and functionality not found in its simpler counterparts.
Properties
Molecular Formula |
C14H9NO3 |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
(9Z)-9-hydroxyiminofluorene-4-carboxylic acid |
InChI |
InChI=1S/C14H9NO3/c16-14(17)11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15-18/h1-7,18H,(H,16,17)/b15-13- |
InChI Key |
IHSOXTPEDUKGBD-SQFISAMPSA-N |
Isomeric SMILES |
C1=CC=C\2C(=C1)C3=C(/C2=N\O)C=CC=C3C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=NO)C=CC=C3C(=O)O |
Origin of Product |
United States |
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